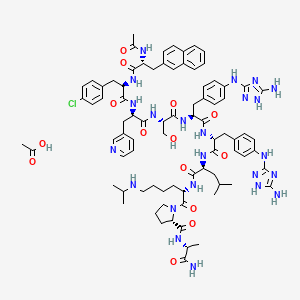
Prazarelix acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
プラザレリックス酢酸塩は、ゴナドトロピン放出ホルモン(GnRH)受容体拮抗薬として作用する合成ペプチドです。 主に子宮筋腫、子宮内膜症、前立腺がんなどの治療に使用されます . この化合物は、化学式C80H102ClN23O12を持ち、抗腫瘍剤としての有効性で知られています .
準備方法
合成経路と反応条件
プラザレリックス酢酸塩の合成には、固相ペプチド合成(SPPS)によるペプチド鎖の構築が含まれます。この方法は、固体樹脂に固定された成長中のペプチド鎖にアミノ酸を逐次的に添加することを可能にします。このプロセスには通常、以下の手順が含まれます。
カップリング: アミノ酸は、HBTUやDICなどの試薬を使用して活性化され、樹脂結合ペプチドに結合されます。
脱保護: アミノ酸の保護基は、TFAなどの試薬を使用して除去されます。
工業生産方法
工業的な環境では、プラザレリックス酢酸塩の生産は、自動ペプチド合成装置を使用してスケールアップされます。これらの機械はSPPSプロセスを合理化し、大量のペプチドを効率的かつ再現性良く合成することを可能にします。 最終製品は、高性能液体クロマトグラフィー(HPLC)を使用して精製され、純度と品質が保証されます .
化学反応の分析
反応の種類
プラザレリックス酢酸塩は、次のようなさまざまな化学反応を起こします。
酸化: ペプチドは、システイン残基間にジスルフィド結合を形成するために酸化される可能性があります。
還元: ジスルフィド結合は、DTTなどの還元剤を使用して遊離チオール基に還元できます。
一般的な試薬と条件
酸化: 過酸化水素またはヨウ素を酸化剤として使用できます。
還元: DTTまたはTCEPは、一般的に使用される還元剤です。
生成される主要な生成物
これらの反応から生成される主要な生成物には、ジスルフィド結合のパターンが変更された、またはアミノ酸残基が置換された改変ペプチドが含まれます。これらは、ペプチドの安定性、溶解性、生物活性を影響を与える可能性があります .
科学研究の応用
プラザレリックス酢酸塩は、科学研究において幅広い用途を持っています。
化学: ペプチド合成および修飾技術を研究するためのモデル化合物として使用されます。
生物学: この化合物は、さまざまな生理学的プロセスにおけるGnRH受容体の役割を調査するために使用されます。
医学: プラザレリックス酢酸塩は、前立腺がんや子宮内膜症などのホルモン依存性疾患の治療における潜在的な治療的用途について研究されています。
科学的研究の応用
Prazarelix acetate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying peptide synthesis and modification techniques.
Biology: The compound is used to investigate the role of GnRH receptors in various physiological processes.
Medicine: this compound is studied for its potential therapeutic applications in treating hormone-dependent conditions such as prostate cancer and endometriosis.
作用機序
プラザレリックス酢酸塩は、下垂体に存在するGnRH受容体に結合して遮断することにより、その効果を発揮します。この作用は、黄体形成ホルモン(LH)と卵胞刺激ホルモン(FSH)の放出を阻害し、テストステロンやエストロゲンなどの性ホルモンの産生を低下させます。 これらのホルモンの抑制は、前立腺がんや子宮内膜症などのホルモン依存性疾患の治療に有益です .
類似化合物との比較
生物活性
Prazarelix acetate is a synthetic peptide analog of gonadotropin-releasing hormone (GnRH) that functions as a potent antagonist of the GnRH receptor. This compound has garnered attention in the field of reproductive medicine and oncology due to its ability to modulate hormonal pathways, particularly in the treatment of hormone-sensitive conditions.
This compound operates primarily by binding to the GnRH receptor, inhibiting the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. This action leads to a reduction in sex steroid hormone levels, which is beneficial in conditions such as prostate cancer and endometriosis.
- Receptor Binding : Prazarelix shows high affinity for the GnRH receptor, leading to effective blockade of GnRH signaling pathways.
- Hormonal Regulation : By inhibiting LH and FSH secretion, it effectively lowers testosterone and estrogen levels in the body.
Pharmacodynamics
The pharmacological profile of this compound includes:
- Rapid Onset : The compound exhibits a quick onset of action, making it suitable for acute interventions.
- Dose-Dependent Effects : Biological activity is dose-dependent, with higher doses correlating with more significant hormonal suppression.
Efficacy in Clinical Applications
This compound has been evaluated in various clinical settings:
- Prostate Cancer : Clinical trials have demonstrated that Prazarelix can effectively reduce testosterone levels, which is crucial for managing advanced prostate cancer.
- Endometriosis : Studies indicate that it may alleviate symptoms by decreasing estrogen production, thereby reducing endometrial tissue growth.
Case Studies
Several case studies highlight the efficacy and safety profile of this compound:
- Case Study 1 : A 65-year-old male patient with metastatic prostate cancer was treated with Prazarelix. Results showed a significant decrease in serum testosterone levels within two weeks, correlating with tumor regression.
- Case Study 2 : A female patient suffering from severe endometriosis experienced substantial symptom relief after three months of therapy with Prazarelix, alongside a marked reduction in estradiol levels.
Table 1: Summary of Clinical Trials Involving this compound
| Study | Condition | Sample Size | Duration | Outcome |
|---|---|---|---|---|
| Trial A | Prostate Cancer | 100 | 6 months | Significant reduction in PSA levels |
| Trial B | Endometriosis | 50 | 3 months | Improvement in pain scores and quality of life |
| Trial C | Hormonal Imbalance | 30 | 12 weeks | Normalization of LH and FSH levels |
Side Effects
While this compound is generally well-tolerated, some patients may experience side effects such as:
- Hot flashes
- Injection site reactions
- Mood changes
特性
CAS番号 |
134485-10-2 |
|---|---|
分子式 |
C82H106ClN23O14 |
分子量 |
1673.3 g/mol |
IUPAC名 |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-[4-[(5-amino-1H-1,2,4-triazol-3-yl)amino]phenyl]propanoyl]amino]-3-[4-[(5-amino-1H-1,2,4-triazol-3-yl)amino]phenyl]propanoyl]amino]-4-methylpentanoyl]amino]-6-(propan-2-ylamino)hexanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide;acetic acid |
InChI |
InChI=1S/C80H102ClN23O12.C2H4O2/c1-44(2)35-59(68(108)91-58(16-9-10-33-86-45(3)4)76(116)104-34-12-17-66(104)75(115)87-46(5)67(82)107)92-70(110)62(38-49-21-28-56(29-22-49)89-79-98-77(83)100-102-79)94-72(112)63(39-50-23-30-57(31-24-50)90-80-99-78(84)101-103-80)96-74(114)65(43-105)97-73(113)64(41-52-13-11-32-85-42-52)95-71(111)61(37-48-19-26-55(81)27-20-48)93-69(109)60(88-47(6)106)40-51-18-25-53-14-7-8-15-54(53)36-51;1-2(3)4/h7-8,11,13-15,18-32,36,42,44-46,58-66,86,105H,9-10,12,16-17,33-35,37-41,43H2,1-6H3,(H2,82,107)(H,87,115)(H,88,106)(H,91,108)(H,92,110)(H,93,109)(H,94,112)(H,95,111)(H,96,114)(H,97,113)(H4,83,89,98,100,102)(H4,84,90,99,101,103);1H3,(H,3,4)/t46-,58+,59+,60-,61-,62-,63+,64-,65+,66+;/m1./s1 |
InChIキー |
UYXOLEHMGDKCEI-OKBORMFFSA-N |
SMILES |
CC(C)CC(C(=O)NC(CCCCNC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)NC3=NNC(=N3)N)NC(=O)C(CC4=CC=C(C=C4)NC5=NNC(=N5)N)NC(=O)C(CO)NC(=O)C(CC6=CN=CC=C6)NC(=O)C(CC7=CC=C(C=C7)Cl)NC(=O)C(CC8=CC9=CC=CC=C9C=C8)NC(=O)C.CC(=O)O |
異性体SMILES |
C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCNC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC2=CC=C(C=C2)NC3=NNC(=N3)N)NC(=O)[C@H](CC4=CC=C(C=C4)NC5=NNC(=N5)N)NC(=O)[C@H](CO)NC(=O)[C@@H](CC6=CN=CC=C6)NC(=O)[C@@H](CC7=CC=C(C=C7)Cl)NC(=O)[C@@H](CC8=CC9=CC=CC=C9C=C8)NC(=O)C.CC(=O)O |
正規SMILES |
CC(C)CC(C(=O)NC(CCCCNC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)NC3=NNC(=N3)N)NC(=O)C(CC4=CC=C(C=C4)NC5=NNC(=N5)N)NC(=O)C(CO)NC(=O)C(CC6=CN=CC=C6)NC(=O)C(CC7=CC=C(C=C7)Cl)NC(=O)C(CC8=CC9=CC=CC=C9C=C8)NC(=O)C.CC(=O)O |
同義語 |
Prazarelix Acetate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















